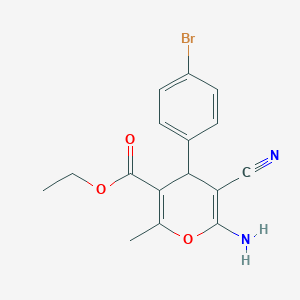

ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Vue d'ensemble

Description

Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, also known as EAPC, is a chemical compound that has gained attention in scientific research. It belongs to the pyran family of compounds and has shown potential in various applications due to its unique chemical structure.

Applications De Recherche Scientifique

Supramolecular Assemblies and Molecular Interaction Studies

Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, a substituted pyran derivative, has been studied for its supramolecular assemblies. DFT calculations reveal interesting molecular interactions, particularly π–hole interactions involving the double bonds of the six-membered rings, polarized by electron withdrawing (CN) and donating (NH2) groups (Bushra Chowhan, Monika Gupta, N. Sharma, & A. Frontera, 2020).

Synthesis and Transformation into Various Derivatives

This compound can be converted into various derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, among others. This transformation occurs when treated with different nucleophilic reagents, indicating its versatility in chemical synthesis (A. A. Harb, Abdel-Haleem M. Hesien, S. A. Metwally, & M. H. Elnagdi, 1989).

Role in Multicomponent Synthesis

In multicomponent reactions, this compound is synthesized using ethyl acetoacetate, malononitrile, and substituted benzaldehydes. The study explores the role of different catalysts in this process, contributing to the understanding of catalyst efficiency in chemical synthesis (D. S. Hai, N. Thanh, Cao Thi Le, V. Thuy, & D. T. Tung, 2017).

Ultrasound-Assisted Synthesis and Chemical Analysis

Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been synthesized under ultrasound-assisted conditions. This method emphasizes the use of simple chemicals, economic efficiency, and good yield. Such studies are crucial for optimizing synthesis processes (Jasmin Kumbhani, H. Vaghani, Shweta N. Patel, & Mamta Zaliya, 2022).

Structural Analysis and Molecular Characterization

Structural and molecular analyses of derivatives of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate have been conducted using modern spectroscopic methods. Such studies provide insights into the molecular architecture and potential applications of thesecompounds in various fields (V. Nesterov & E. A. Viltchinskaia, 2001).

Applications in Corrosion Inhibition

Research on pyran derivatives, including ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, has demonstrated their effectiveness in inhibiting corrosion of mild steel in acidic environments. This opens up potential applications in materials science and engineering, particularly in corrosion prevention (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, & S. Chitra, 2020).

Computational and Spectroscopic Analysis

The compound has been subjected to detailed computational and spectroscopic analysis, including DFT and TD-DFT calculations, providing insights into its electronic structure and chemical reactivity. Such studies are essential for understanding the molecular properties that govern its interactions and reactivity (V. A. Adole, Tejendra R. Rajput, & Bapusonu Jagdale, 2021).

Multifunctional Synthesis Under Aqueous Media

The synthesis of this compound has been achieved using a multifunctional three-component synthetic protocol. This highlights its potential for efficient synthesis methodologies, which is significant for large-scale production and applications in various chemical industries (C. U. Kumar, A. Sethukumar, R. Agilandeshwari, B. A. Prakasam, T. Vidhyasagar, & M. Sillanpää, 2014).

Crystal Structure Analysis

Detailed crystal structure analysis of this compound and its derivatives has been conducted, providing valuable information about molecular geometry and potential applications in crystal engineering and material science (B. Kumar, B. Banerjee, G. Brahmachari, & V. Gupta, 2018).

Solvent-Free Synthesis

Studies on the solvent-free synthesis of derivatives of this compound have been conducted, emphasizing environmentally friendly chemical processes. This is crucial in the context of green chemistry and sustainable development (Rufus Smits, S. Belyakov, A. Plotniece, & G. Duburs, 2013).

Propriétés

IUPAC Name |

ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-4-6-11(17)7-5-10/h4-7,14H,3,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQPLPKHUDLZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Br)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)

![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)

![2-(4-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5037822.png)

![{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5037828.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5037832.png)

![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5037835.png)

![diethyl {2-[2-(mesityloxy)ethoxy]ethyl}malonate](/img/structure/B5037846.png)

![2-[5-(3-ethynylphenyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B5037847.png)

![N-[3-(3-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5037862.png)

![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5037866.png)

![(2E)-N-ethyl-3-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5037883.png)

![4-bromo-2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5037889.png)

![2-[(2-fluorobenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5037898.png)